molecular formula C17H22N2O2 B5764466 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

Cat. No. B5764466
M. Wt: 286.37 g/mol
InChI Key: YESSRGNVIMVBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity among recreational users due to its euphoric and empathogenic effects. However, MDMA has also been the subject of scientific research due to its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders.

Mechanism of Action

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane acts primarily on the serotonin system in the brain, causing the release of large amounts of serotonin and other neurotransmitters. This leads to increased feelings of well-being, empathy, and sociability. However, the exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is still not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and physiological effects:
2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has a number of biochemical and physiological effects, including increased heart rate and blood pressure, dehydration, and hyperthermia. In addition, 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane can cause long-term changes in serotonin function, which may contribute to the development of mood disorders and other psychiatric conditions.

Advantages and Limitations for Lab Experiments

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has a number of advantages and limitations for use in laboratory experiments. On the one hand, its effects on the brain are well-documented and it has potential therapeutic applications. On the other hand, it is a controlled substance and its use in research is heavily regulated. In addition, the recreational use of 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has led to a number of misconceptions and biases about its effects, which can complicate the interpretation of research results.

Future Directions

There are a number of potential future directions for research on 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane. One area of interest is the development of new therapeutic applications, particularly for the treatment of mood disorders and addiction. In addition, further research is needed to fully understand the mechanisms of action of 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane and its long-term effects on the brain. Finally, there is a need for continued education and awareness about the potential benefits and risks of 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane use, both in the context of research and recreational use.

Synthesis Methods

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid and hydrogen peroxide to yield MDP2P, which is then converted to 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane through reductive amination with methylamine. The synthesis of 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane requires specialized equipment and knowledge of chemistry, and it is illegal in many countries due to its potential for abuse.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has been the subject of numerous scientific studies, particularly in the field of psychiatry. Recent clinical trials have shown promising results in the use of 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane-assisted psychotherapy for the treatment of PTSD and anxiety disorders. 2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has been shown to increase feelings of empathy and connection with others, which may be beneficial in the context of therapy.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-16-6-17(2)9-18(7-16)15(19(8-16)10-17)12-3-4-13-14(5-12)21-11-20-13/h3-5,15H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESSRGNVIMVBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CN(C1)C(N(C2)C3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

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